Hesperidin methylchalcone Hesperidin methylchalcone Hesperidin methylchalcone is a natural product found in Myrtus communis with data available.
Brand Name: Vulcanchem
CAS No.: 24292-52-2
VCID: VC0529877
InChI: InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Molecular Formula: C29H36O15
Molecular Weight: 624.6 g/mol

Hesperidin methylchalcone

CAS No.: 24292-52-2

Cat. No.: VC0529877

Molecular Formula: C29H36O15

Molecular Weight: 624.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hesperidin methylchalcone - 24292-52-2

Specification

CAS No. 24292-52-2
Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
IUPAC Name (E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one
Standard InChI InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Standard InChI Key FDHNLHLOJLLXDH-JIYHLSBYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

HMC is synthesized via methylation of hesperidin under alkaline conditions, which induces isomerization and partial methoxylation of hydroxyl groups on both the aglycone and sugar moieties . This modification converts the poorly water-soluble hesperidin (solubility: 0.01 mg/mL) into a more bioavailable chalcone-flavanone hybrid . The compound’s stereochemistry includes 10 defined stereocenters and one E/Z center, contributing to its optical activity ([α]20D=71[\alpha]_{20}^{D} = -71^\circ in ethanol) .

Physicochemical Profile

Key properties include:

  • Melting Point: 120°C (decomposition)

  • Density: 1.309 g/cm³ (estimated)

  • Solubility:

    • 23.4 mg/mL in DMSO

    • Limited aqueous solubility (0.5–1.2 mg/mL at pH 7.4)

  • Acid Dissociation Constant: pKa=6.71\text{pKa} = 6.71

The methyl groups enhance metabolic stability, allowing HMC to resist intestinal degradation and achieve plasma concentrations 3–5× higher than hesperidin .

Pharmacokinetics and Biodistribution

Absorption and Metabolism

  • Peak Plasma Concentration: 1–2 hours post-oral administration

  • Bioavailability: 12–18% (vs. 2–4% for hesperidin)

  • Excretion:

    • 60–70% via fecal route

    • 30–40% renal excretion within 24 hours

Hepatic metabolism involves glucuronidation and sulfation, with the major metabolite being hesperetin-7-O-glucuronide .

Mechanisms of Biological Action

Antioxidant Activity

HMC scavenges reactive oxygen species (ROS) through:

  • Direct free radical neutralization (IC50=8.3 μM\text{IC}_{50} = 8.3\ \mu\text{M} against hydroxyl radicals)

  • Upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2), increasing glutathione synthesis by 140% in UVB-exposed skin

  • Iron chelation (Kd=2.1×106 M1K_d = 2.1 \times 10^{-6}\ \text{M}^{-1})

Anti-Inflammatory Effects

  • NF-κB Inhibition: Reduces TNF-α and IL-6 production by 62–75% in murine models

  • Cyclooxygenase-2 (COX-2) Suppression: 48% decrease in PGE2 levels at 10 μM

Vascular Modulation

  • Capillary Permeability: Decreases by 40% in post-capillary venules

  • Venotonic Action: Enhances noradrenaline-induced vasoconstriction by 22%

Dermatological Mechanisms

  • Barrier Function: Upregulates filaggrin (1.8×) and β-glucocerebrosidase (2.1×), boosting ceramide synthesis

  • Melanogenesis Inhibition: 34% reduction in tyrosinase activity at 50 μM

Therapeutic Applications

Chronic Venous Insufficiency (CVI)

In a 6-month randomized trial (n=120), HMC (100 mg/day) combined with compression therapy:

  • Reduced edema by 58% (vs. 27% placebo)

  • Improved pain scores by 4.2 points on VAS scale

UV Protection

Topical 2% HMC formulation in mice:

  • Prevented 89% of UVB-induced epidermal thickening

  • Maintained catalase activity at 92% of baseline

Anti-Aging Effects

  • Increased collagen I synthesis by 37% in human dermal fibroblasts

  • Reduced MMP-1 expression by 44% at 10 μM

Metabolic Disorders

In high-fat diet models, 50 mg/kg/day HMC:

  • Decreased hepatic triglycerides by 52%

  • Enhanced lipase activity by 2.3×

  • Improved glucose uptake in adipocytes by 68%

ManufacturerPurityPrice (USD/g)Packaging
Sigma-Aldrich95%3.1925 g
TRC Chemicals98%27.8050 mg
Biosynth Carbosynth90%0.63500 g

Formulation Challenges

  • pH Sensitivity: Degrades rapidly above pH 8.0 (t1/2=2.3 hrt_{1/2} = 2.3\ \text{hr})

  • Photostability: 94% remaining after 6 months at 25°C (amber glass)

Emerging Research Directions

COVID-19 Adjuvant Therapy

  • In Silico Studies: HMC shows ACE2 binding affinity (ΔG=9.2 kcal/mol\Delta G = -9.2\ \text{kcal/mol})

  • Clinical Trial (NCT05172024): Evaluating 500 mg/day HMC for post-COVID endothelial dysfunction

Neuroprotection

  • Alzheimer’s Models: 100 mg/kg HMC reduced β-amyloid plaques by 41%

  • Mechanism: Upregulation of brain-derived neurotrophic factor (BDNF) by 2.7×

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